
N,N'-DICYCLOHEXYL-2,6-NAPHTHALENEDICARBOXAMIDE
Descripción general
Descripción
NU-100, también conocido como N,N'-diciclohexilnaftaleno-2,6-dicarboxamida, es un agente nucleante beta de alto rendimiento utilizado principalmente en polipropileno. Este compuesto es conocido por su capacidad para mejorar la resistencia al impacto, la rigidez y la resistencia al calor del polipropileno. Es un polvo blanco con alta estabilidad térmica, con un punto de fusión superior a 380 °C, y es estable en condiciones ácidas y alcalinas .
Métodos De Preparación
NU-100 se sintetiza a través de una reacción que involucra ácido naftaleno-2,6-dicarboxílico y ciclohexilamina. La reacción generalmente ocurre bajo condiciones de reflujo en presencia de un agente deshidratante como el cloruro de tionilo. El producto resultante se purifica luego mediante recristalización. Los métodos de producción industrial involucran rutas sintéticas similares pero a mayor escala, asegurando una alta pureza y rendimiento .
Análisis De Reacciones Químicas
NU-100 experimenta varias reacciones químicas, que incluyen:
Oxidación: NU-100 puede oxidarse bajo condiciones oxidantes fuertes, lo que lleva a la formación de ácido naftaleno-2,6-dicarboxílico y ciclohexanona.
Reducción: La reducción de NU-100 puede producir los derivados de amina correspondientes.
Sustitución: NU-100 puede sufrir reacciones de sustitución, particularmente en los grupos amida, lo que lleva a la formación de varios derivados sustituidos.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
NU-100 tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como agente nucleante beta en la producción de polipropileno, mejorando sus propiedades mecánicas.
Biología: La estabilidad de NU-100 en diversas condiciones lo convierte en un compuesto útil en estudios biológicos, particularmente en el estudio de las interacciones de polímeros con moléculas biológicas.
Medicina: Si bien no se utiliza directamente como medicamento, los derivados de NU-100 se estudian para posibles aplicaciones farmacéuticas.
Mecanismo De Acción
El mecanismo por el cual NU-100 ejerce sus efectos se debe principalmente a su función como agente nucleante. Promueve la formación de estructuras cristalinas beta en el polipropileno, lo que mejora las propiedades mecánicas del material. Los objetivos moleculares involucrados incluyen las cadenas poliméricas del polipropileno, donde NU-100 facilita la disposición ordenada de estas cadenas en una forma cristalina más estable .
Comparación Con Compuestos Similares
NU-100 se compara con otros agentes nucleantes como el fosfato de sodio 2,2'-metilen-bis(4,6-di-terc-butilfenil) (nombre comercial: Irgastab NA-11). Si bien ambos compuestos son agentes nucleantes efectivos, NU-100 es específicamente conocido por su capacidad para promover estructuras cristalinas beta, mientras que Irgastab NA-11 es más efectivo para estructuras cristalinas alfa. Esta propiedad única de NU-100 lo hace particularmente valioso en aplicaciones donde se requiere una mayor resistencia al impacto y resistencia al calor .
Compuestos similares incluyen:
- Fosfato de sodio 2,2'-metilen-bis(4,6-di-terc-butilfenil) (Irgastab NA-11)
- N,N'-diciclohexilnaftaleno-2,6-dicarboxamida (NU-100)
- Otros agentes nucleantes beta utilizados en polipropileno .
Propiedades
IUPAC Name |
2-N,6-N-dicyclohexylnaphthalene-2,6-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2/c27-23(25-21-7-3-1-4-8-21)19-13-11-18-16-20(14-12-17(18)15-19)24(28)26-22-9-5-2-6-10-22/h11-16,21-22H,1-10H2,(H,25,27)(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSRTKPGZKQXQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC3=C(C=C2)C=C(C=C3)C(=O)NC4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074785 | |
| Record name | 2,6-Naphthalenedicarboxamide, N2,N6-dicyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153250-52-3 | |
| Record name | Star NU 100 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153250-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153250523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Naphthalenedicarboxamide, N2,N6-dicyclohexyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Naphthalenedicarboxamide, N2,N6-dicyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-DICYCLOHEXYL-2,6-NAPHTHALENEDICARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0B5159U0C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




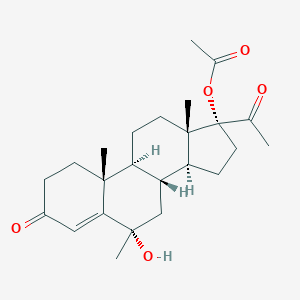

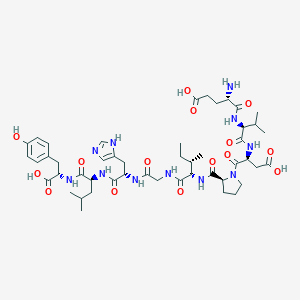
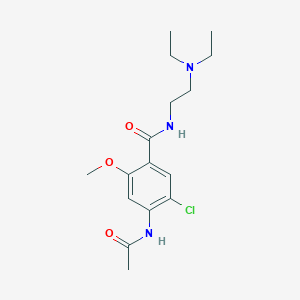

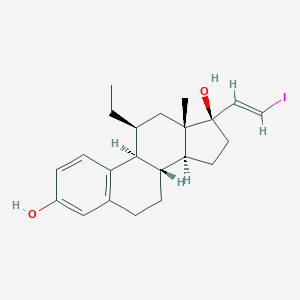

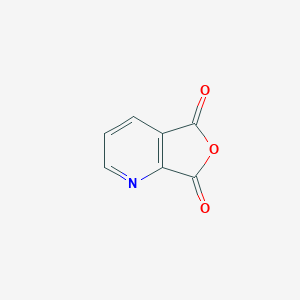
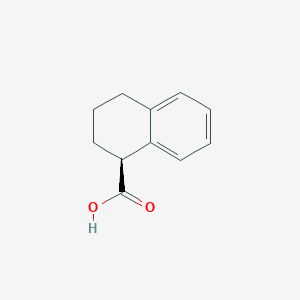
![1,1-dimethyl-3-[(E)-prop-1-enyl]urea](/img/structure/B132828.png)
![Methyl 4-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B132842.png)

